molecular formula C10H9F B12835492 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene CAS No. 219486-74-5

1-(Buta-1,3-dien-2-yl)-3-fluorobenzene

Cat. No.: B12835492
CAS No.: 219486-74-5
M. Wt: 148.18 g/mol
InChI Key: KRGYZGGERHZVRS-UHFFFAOYSA-N
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Description

1-(Buta-1,3-dien-2-yl)-3-fluorobenzene is an organic compound characterized by the presence of a butadiene group and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene can be achieved through several methods. One common approach involves the reaction of propargylic esters with vinylazides in the presence of a gold catalyst. This reaction leads to the formation of buta-1,3-dien-2-yl esters, which can then be further functionalized to introduce the fluorine atom . Another method involves the use of functionalized vinyl phosphates and vinyl phosphordiamidates, which react with organometallic reagents to form trisubstituted buta-1,3-dienes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

1-(Buta-1,3-dien-2-yl)-3-fluorobenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets. Additionally, the butadiene group can participate in conjugation and electron delocalization, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Uniqueness: 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene is unique due to the presence of both the butadiene group and the fluorine atom, which confer specific chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

219486-74-5

Molecular Formula

C10H9F

Molecular Weight

148.18 g/mol

IUPAC Name

1-buta-1,3-dien-2-yl-3-fluorobenzene

InChI

InChI=1S/C10H9F/c1-3-8(2)9-5-4-6-10(11)7-9/h3-7H,1-2H2

InChI Key

KRGYZGGERHZVRS-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C)C1=CC(=CC=C1)F

Origin of Product

United States

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